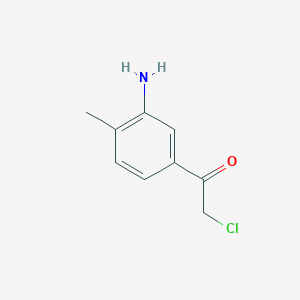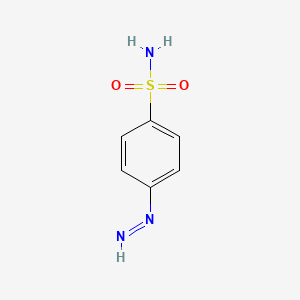
Benzenesulfonamide, 4-diazenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diazenylbenzenesulfonamide is an organic compound with the molecular formula C6H7N3O2S It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diazenylbenzenesulfonamide typically involves an azo coupling reaction. This process starts with the diazotization of aniline derivatives, followed by coupling with activated substituted aromatic compounds. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the diazenyl linkage .
Industrial Production Methods
In industrial settings, the production of 4-Diazenylbenzenesulfonamide may involve large-scale azo coupling reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Diazenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, aniline derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Diazenylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-Diazenylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a glyoxalase I inhibitor, it binds to the active site of the enzyme, preventing the conversion of methylglyoxal to non-toxic lactic acid. This inhibition leads to the accumulation of cytotoxic metabolites, which can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Sulfamoylphenyl)diazenyl)benzoic acid
- 4-((8-Hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide
Uniqueness
4-Diazenylbenzenesulfonamide is unique due to its specific structural features, such as the diazenyl group and the sulfonamide moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to inhibit glyoxalase I with high potency sets it apart as a valuable compound in cancer research .
Eigenschaften
CAS-Nummer |
90829-71-3 |
|---|---|
Molekularformel |
C6H7N3O2S |
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
4-diazenylbenzenesulfonamide |
InChI |
InChI=1S/C6H7N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,7H,(H2,8,10,11) |
InChI-Schlüssel |
UNIHIQDMSWDAQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
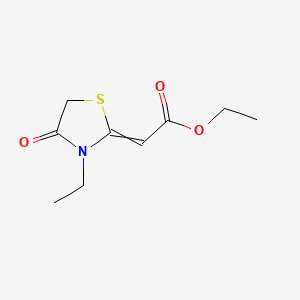
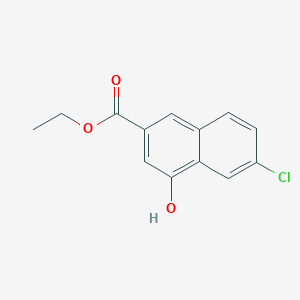
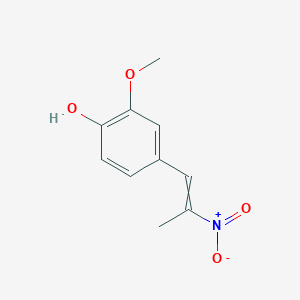

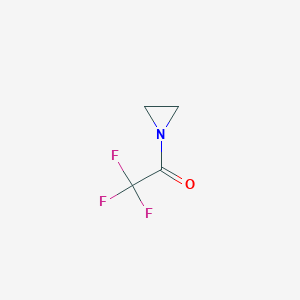


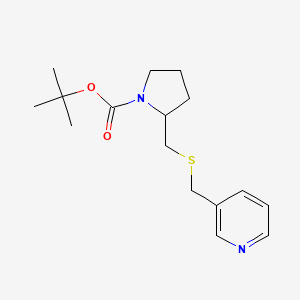
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
